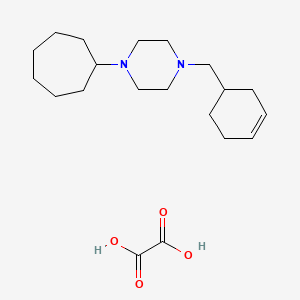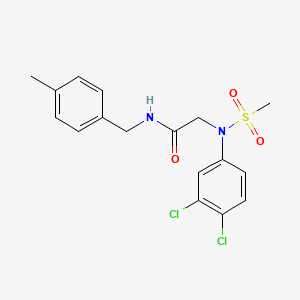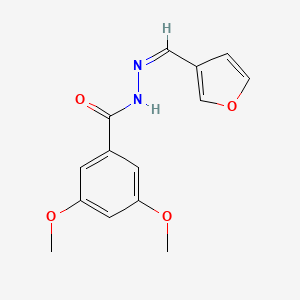![molecular formula C21H29NO B4955654 N-{[3-(4-methylphenyl)-1-adamantyl]methyl}propanamide](/img/structure/B4955654.png)
N-{[3-(4-methylphenyl)-1-adamantyl]methyl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[3-(4-methylphenyl)-1-adamantyl]methyl}propanamide, also known as AM-1248, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptor CB1. It was first synthesized in 2008 by a team of researchers at the University of California, San Francisco. Since then, it has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
N-{[3-(4-methylphenyl)-1-adamantyl]methyl}propanamide acts as an agonist of the CB1 receptor, which is a G protein-coupled receptor that is primarily located in the brain. When N-{[3-(4-methylphenyl)-1-adamantyl]methyl}propanamide binds to the CB1 receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine, serotonin, and gamma-aminobutyric acid (GABA). This can have a variety of effects on physiological processes such as pain perception, appetite, and mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{[3-(4-methylphenyl)-1-adamantyl]methyl}propanamide are primarily mediated by its activation of the CB1 receptor. This can lead to a variety of effects on physiological processes, including pain relief, appetite stimulation, and mood enhancement. Additionally, N-{[3-(4-methylphenyl)-1-adamantyl]methyl}propanamide has been shown to have anti-inflammatory and neuroprotective effects, which may have potential applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-{[3-(4-methylphenyl)-1-adamantyl]methyl}propanamide in lab experiments is its high affinity for the CB1 receptor, which makes it a potent agonist of this receptor. Additionally, its synthetic nature allows for precise control over its chemical properties and purity. However, one limitation of using N-{[3-(4-methylphenyl)-1-adamantyl]methyl}propanamide in lab experiments is its potential for off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on N-{[3-(4-methylphenyl)-1-adamantyl]methyl}propanamide. One area of interest is its potential applications in the treatment of pain and inflammation. Additionally, further studies are needed to fully understand the mechanisms underlying its neuroprotective effects. Finally, research on the potential therapeutic applications of N-{[3-(4-methylphenyl)-1-adamantyl]methyl}propanamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's is also an area of interest.
Métodos De Síntesis
The synthesis of N-{[3-(4-methylphenyl)-1-adamantyl]methyl}propanamide involves a multi-step process that begins with the preparation of 1-adamantylamine. This is followed by the reaction of 1-adamantylamine with 4-methylbenzoyl chloride to form 3-(4-methylphenyl)-1-adamantanamine. The final step involves the reaction of 3-(4-methylphenyl)-1-adamantanamine with propanoyl chloride to form N-{[3-(4-methylphenyl)-1-adamantyl]methyl}propanamide.
Aplicaciones Científicas De Investigación
N-{[3-(4-methylphenyl)-1-adamantyl]methyl}propanamide has been used in a variety of scientific research applications, including studies on the endocannabinoid system, drug addiction, and pain management. It has been shown to have a high affinity for the CB1 receptor and to be a potent agonist of this receptor. This makes it a valuable tool for studying the effects of cannabinoid receptor activation on various physiological processes.
Propiedades
IUPAC Name |
N-[[3-(4-methylphenyl)-1-adamantyl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO/c1-3-19(23)22-14-20-9-16-8-17(10-20)12-21(11-16,13-20)18-6-4-15(2)5-7-18/h4-7,16-17H,3,8-14H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTDNNSQYYKQEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC12CC3CC(C1)CC(C3)(C2)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide](/img/structure/B4955572.png)
![5'-acetyl-2'-{[2-(3,4-dimethylphenyl)-2-oxoethyl]thio}-6'-methyl-1',4'-dihydro-3,4'-bipyridine-3'-carbonitrile](/img/structure/B4955573.png)
![N-(4-phenoxyphenyl)-4-[4-(1-piperidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4955575.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B4955582.png)
![{2-bromo-6-methoxy-4-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B4955585.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B4955611.png)
![methyl 2-[(3,5-dimethoxybenzoyl)amino]-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4955618.png)



![N,N-diethyl-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B4955653.png)
![ethyl [1-({[1-(2-methoxybenzyl)-6-oxo-3-piperidinyl]carbonyl}amino)cyclohexyl]acetate](/img/structure/B4955661.png)
![2-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4955665.png)